molecular formula C12H17NO2 B1355996 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol CAS No. 955287-52-2

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Cat. No.: B1355996
CAS No.: 955287-52-2
M. Wt: 207.27 g/mol
InChI Key: GHSQHAKMLISTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can also optimize the catalyst and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols or hydrocarbons.

    Substitution: Ethers or esters.

Scientific Research Applications

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors in the body.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-isoquinoline: A structurally related compound with similar reactivity but different functional groups.

    Isoquinoline: The parent compound of the isoquinoline family, with a simpler structure and different chemical properties.

    2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol: A derivative with additional methoxy groups, affecting its reactivity and biological activity.

Uniqueness

2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is unique due to its specific functional groups and structural features. The presence of both hydroxyl and isoquinoline moieties allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,10,12-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSQHAKMLISTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588766
Record name 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955287-52-2
Record name 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.